molecular formula C8H6F3NO3 B13889862 Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate

Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B13889862
M. Wt: 221.13 g/mol
InChI Key: PVEFNHBOVOFBMQ-UHFFFAOYSA-N
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Description

Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound particularly interesting for research and development in fields such as agrochemicals, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions . The reaction is often catalyzed by transition metals like palladium or copper to enhance the yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in controlled environments to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted pyridines, hydroxylated pyridines, and various pyridine derivatives with functional groups introduced through substitution reactions .

Scientific Research Applications

Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to the combination of the trifluoromethyl group with hydroxyl and carboxylate functionalities. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(8(9,10)11)6(13)3-12-5/h2-3,13H,1H3

InChI Key

PVEFNHBOVOFBMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)C(F)(F)F)O

Origin of Product

United States

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